![molecular formula C13H15ClF3NO3S B12585078 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine CAS No. 647014-09-3](/img/structure/B12585078.png)
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that is further substituted with chloro and trifluoromethyl groups. Its complex structure makes it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable piperidine derivative under specific conditions to form the phenoxy-piperidine intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s phenoxy and methanesulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine include other phenoxy-piperidine derivatives and compounds with similar functional groups. For example:
- 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
特性
CAS番号 |
647014-09-3 |
|---|---|
分子式 |
C13H15ClF3NO3S |
分子量 |
357.78 g/mol |
IUPAC名 |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C13H15ClF3NO3S/c1-22(19,20)18-6-4-10(5-7-18)21-12-3-2-9(8-11(12)14)13(15,16)17/h2-3,8,10H,4-7H2,1H3 |
InChIキー |
AXFXSOLDPQRENC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




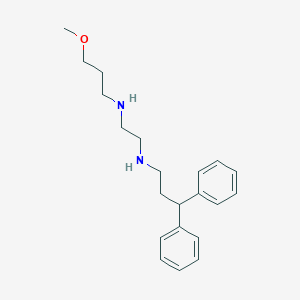

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
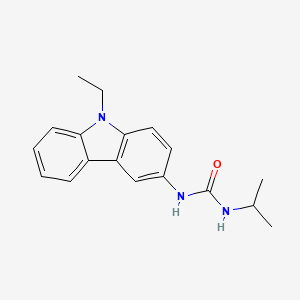
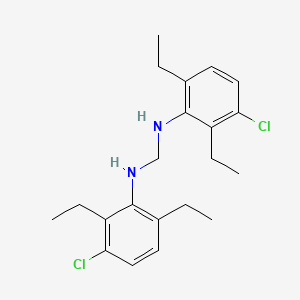
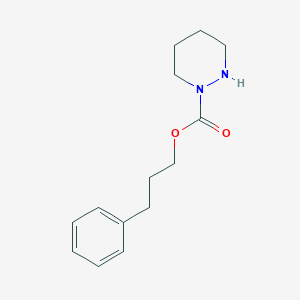
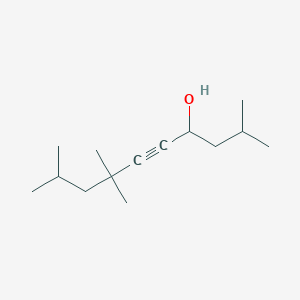
![(2Z)-3-butyl-1,1-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]benzo[e]indole;perchlorate](/img/structure/B12585052.png)
![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
